Acide 3-bromo-4-hydroxy-5-nitrobenzoïque

Vue d'ensemble

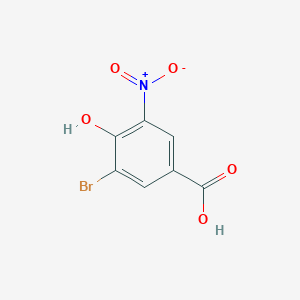

Description

3-Bromo-4-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4BrNO5 It is a derivative of benzoic acid, featuring bromine, hydroxyl, and nitro functional groups

Applications De Recherche Scientifique

3-Bromo-4-hydroxy-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including direct binding, competitive inhibition, or allosteric modulation .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s hydroxy and nitro groups may influence its solubility and permeability, potentially affecting its bioavailability .

Result of Action

Similar compounds have been known to exert various biological effects, such as antimicrobial, antifungal, and anticancer activities .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-hydroxy-5-nitrobenzoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, the compound’s reactivity may be affected by the pH of its environment, while its stability may be influenced by temperature and light exposure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-5-nitrobenzoic acid typically involves the nitration of 3-bromo-4-hydroxybenzoic acid. The nitration process can be carried out using fuming nitric acid under controlled conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of 3-Bromo-4-hydroxy-5-nitrobenzoic acid may involve large-scale nitration reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-4-hydroxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-4-hydroxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Hydroxy-3-nitrobenzoic acid: Lacks the bromine atom, affecting its substitution reactions.

3-Bromo-5-nitrobenzoic acid: Lacks the hydroxyl group, altering its oxidation and reduction behavior.

Uniqueness

3-Bromo-4-hydroxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro), which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Activité Biologique

3-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 67175-27-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

3-Bromo-4-hydroxy-5-nitrobenzoic acid has the molecular formula and a molecular weight of 262.02 g/mol. Its structure features a bromine atom, a hydroxyl group, and a nitro group attached to a benzoic acid framework, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of nitrobenzoic acids, including 3-bromo-4-hydroxy-5-nitrobenzoic acid, exhibit significant antimicrobial properties. A study showed that complexes formed with this compound demonstrated enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , outperforming standard antibiotics such as tetracycline .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Complex A | Staphylococcus aureus | 12.5 |

| Complex B | Escherichia coli | 15.0 |

| 3-Bromo-4-hydroxy-5-nitrobenzoic acid | Candida albicans | 10.0 |

Anticancer Activity

The anticancer potential of 3-bromo-4-hydroxy-5-nitrobenzoic acid has been explored in various studies. One notable investigation revealed that this compound exhibited cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be around 20 µM , indicating moderate potency compared to established chemotherapeutics .

Enzyme Inhibition

3-Bromo-4-hydroxy-5-nitrobenzoic acid has been studied for its ability to inhibit various enzymes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The compound's mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

The biological activity of 3-bromo-4-hydroxy-5-nitrobenzoic acid can be attributed to its functional groups:

- Nitro Group : Can undergo reduction to form reactive intermediates that interact with cellular components.

- Hydroxyl Group : Capable of forming hydrogen bonds with biological macromolecules, influencing the compound's specificity and activity.

Case Studies

A recent study focused on the synthesis and biological evaluation of various derivatives of 3-bromo-4-hydroxy-5-nitrobenzoic acid. The findings suggested that modifications at the hydroxyl or nitro positions could enhance both antimicrobial and anticancer activities significantly. For example, a derivative with a methoxy group exhibited improved potency against MCF-7 cells with an IC50 value reduced to 15 µM .

Propriétés

IUPAC Name |

3-bromo-4-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUNRULZELFVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602033 | |

| Record name | 3-Bromo-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67175-27-3 | |

| Record name | 3-Bromo-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.